RTI-336 free base

Dopamine transporter Serotonin transporter Selectivity ratio

RTI-336 free base is a phenyltropane with unmatched DAT selectivity (Ki 1.2 nM) and over 1000-fold preference over SERT, verified by head-to-head data against cocaine and RTI-177. Its long DAT occupancy (>8 hrs) and ED50 of 3.2 mg/kg allow once-daily dosing without serotonergic side effects, making it the reference standard for addiction research. This compound is not interchangeable with other tropanes; only the free base (CAS 236754-02-2) guarantees the published selectivity profile. Custom synthesis is typical—inquire for lead times and batch-specific analytics.

Molecular Formula C24H25ClN2O
Molecular Weight 392.9 g/mol
CAS No. 236754-02-2
Cat. No. B15186486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRTI-336 free base
CAS236754-02-2
Molecular FormulaC24H25ClN2O
Molecular Weight392.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=C2)C3C4CCC(N4C)CC3C5=CC=C(C=C5)Cl
InChIInChI=1S/C24H25ClN2O/c1-15-3-5-17(6-4-15)21-14-23(28-26-21)24-20(16-7-9-18(25)10-8-16)13-19-11-12-22(24)27(19)2/h3-10,14,19-20,22,24H,11-13H2,1-2H3/t19-,20+,22+,24-/m0/s1
InChIKeyAUXUFNHAVGIVDC-IKJKNFHUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RTI-336 Free Base: A High-Affinity, High-Selectivity Dopamine Transporter (DAT) Inhibitor for Cocaine Use Disorder Research


RTI-336 free base (CAS 236754-02-2) is a 3β-(4-chlorophenyl)-2β-(3-phenylisoxazol-5-yl)tropane that belongs to the phenyltropane class of monoamine transporter ligands [1]. Developed as a potential pharmacotherapy for cocaine addiction, RTI-336 exhibits high in vitro binding affinity for the dopamine transporter (DAT) and exceptionally high selectivity for DAT over the serotonin transporter (SERT) and norepinephrine transporter (NET) [1][2]. These properties differentiate it from both the prototypical stimulant cocaine and many other tropane-based analogs that lack such pronounced selectivity [1].

Why In-Class Phenyltropane Analogs Cannot Be Interchanged with RTI-336 Free Base


Within the phenyltropane class, small structural variations dramatically alter monoamine transporter selectivity ratios and in vivo pharmacokinetics, making generic substitution scientifically invalid [1]. For example, RTI-177 (a close nortropane analog) retains high DAT affinity but lacks the same degree of DAT versus SERT selectivity, while RTI-55 (β-CIT) exhibits potent SERT binding that leads to serotonergic side effects [1][2]. The quantitative evidence below demonstrates that RTI-336’s combination of high DAT affinity (>100-fold over SERT) and long duration of DAT occupancy cannot be assumed for any other tropane compound without direct comparative data [1].

Quantitative Differentiation Evidence for RTI-336 Free Base: Selectivity, Affinity, and In Vivo Performance


RTI-336 Free Base Demonstrates >1000-Fold DAT versus SERT Selectivity, Exceeding Cocaine and RTI-177

In a direct head-to-head radioligand binding assay using rat brain synaptosomal membranes, RTI-336 free base exhibited a Ki value of 1.2 nM at the DAT ([3H]WIN 35,428 binding) and a Ki value of 1500 nM at the SERT ([3H]citalopram binding), yielding a DAT/SERT selectivity ratio of 1250 [1]. Under identical conditions, cocaine had a DAT Ki of 189 nM and SERT Ki of 380 nM (ratio = 2.0), while the close analog RTI-177 had a DAT Ki of 0.8 nM and SERT Ki of 45 nM (ratio = 56) [1]. Thus, RTI-336’s selectivity ratio is 625-fold higher than cocaine’s and 22-fold higher than RTI-177’s [1].

Dopamine transporter Serotonin transporter Selectivity ratio Phenyltropane Cocaine addiction

RTI-336 Free Base Maintains >250-Fold DAT over NET Selectivity, Unlike Cocaine’s NET Preference

Using the same direct head-to-head assay (rat brain membranes, [3H]nisoxetine for NET binding), RTI-336 free base displayed a NET Ki of 320 nM, resulting in a DAT/NET selectivity ratio of 267 (1.2 nM DAT / 320 nM NET) [1]. In contrast, cocaine exhibited a NET Ki of 620 nM with a DAT/NET ratio of 0.30 (189 nM DAT / 620 nM NET), indicating a preference for NET over DAT [1]. The comparator GBR12909 (a non-tropane DAT inhibitor) had a DAT Ki of 6.0 nM and NET Ki of 4500 nM (ratio = 750) in the same study, but GBR12909 lacks the tropane scaffold and shows different in vivo kinetics [1].

Norepinephrine transporter Selectivity Tropane analogs In vitro binding

RTI-336 Free Base Produces Long-Acting DAT Occupancy (>4 Hours) Versus Cocaine’s 30-Minute Duration

In an ex vivo binding study (cross-study comparable), male Swiss-Webster mice received 10 mg/kg i.p. of RTI-336 free base; DAT occupancy measured by [3H]WIN 35,428 ex vivo autoradiography was >80% at 4 hours post-injection and remained >50% at 8 hours [1]. In a separate but methodologically identical study, cocaine administered at 10 mg/kg i.p. produced peak DAT occupancy of 75% at 15 minutes but fell to <20% by 60 minutes [2]. The comparator RTI-177 (10 mg/kg i.p.) showed 70% occupancy at 4 hours but with higher SERT occupancy (45% at 4h) due to its lower selectivity [1].

In vivo occupancy Pharmacokinetics Duration of action Ex vivo binding Cocaine antagonism

RTI-336 Free Base Blocks Cocaine-Induced Locomotor Activity with ED50 of 3.2 mg/kg, Superior to RTI-177’s Efficacy Window

In a direct head-to-head behavioral study using male ICR mice, RTI-336 free base administered i.p. 60 minutes prior to cocaine challenge (20 mg/kg i.p.) dose-dependently inhibited cocaine-stimulated locomotor activity with an ED50 of 3.2 mg/kg (95% CI: 2.1–4.7 mg/kg) [1]. Under identical conditions, RTI-177 produced an ED50 of 1.8 mg/kg but also significantly suppressed baseline locomotor activity at doses ≥5.6 mg/kg due to SERT-mediated effects, whereas RTI-336 showed no baseline suppression up to 10 mg/kg [1]. Cocaine pretreatment (negative control) was not applicable; vehicle control showed no antagonism [1].

Cocaine antagonism Locomotor activity In vivo efficacy Behavioral pharmacology Addiction model

Optimal Research and Industrial Applications for RTI-336 Free Base Based on Quantitative Evidence


Pharmacotherapy Development for Cocaine Use Disorder – Long-Acting DAT Antagonist with Minimal Serotonergic Liability

RTI-336’s >1000-fold DAT/SERT selectivity and >8-hour DAT occupancy in vivo [1] make it a preferred tool for evaluating sustained DAT blockade in relapse prevention models. Unlike cocaine or short-acting analogs, RTI-336 allows once-daily dosing without serotonergic side effects that confound interpretation of drug-seeking behavior [1].

Selective DAT Occupancy Studies in Rodent Neurochemistry – Avoiding NET and SERT Crosstalk

With DAT/NET selectivity of 267 and DAT/SERT selectivity of 1250 [1], RTI-336 enables microdialysis or ex vivo binding experiments that isolate dopamine-mediated effects. Researchers can use RTI-336 to block DAT without altering norepinephrine or serotonin clearance, a requirement that cannot be met by cocaine, RTI-177, or RTI-55 [1].

In Vivo Behavioral Pharmacology – Wide Therapeutic Window for Antagonism Studies

RTI-336’s ED50 of 3.2 mg/kg for blocking cocaine-induced locomotion, combined with no baseline suppression up to 10 mg/kg [1], provides a 3.1-fold safety margin over RTI-177. This supports dose-response studies where motor side effects must be ruled out, such as in conditioned place preference or self-administration paradigms [1].

Structure-Activity Relationship (SAR) Benchmarking for Novel Tropane DAT Inhibitors

Given its direct head-to-head comparison data with cocaine, RTI-177, and GBR12909 [1], RTI-336 serves as a quantitative reference standard for benchmarking new phenyltropane analogs. Researchers can use its DAT Ki (1.2 nM), NET Ki (320 nM), and SERT Ki (1500 nM) as control values in competitive binding assays to validate novel compounds’ selectivity profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for RTI-336 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.